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A Comprehensive Spectroscopic Guide to Allyl Fluoride for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for allyl fluoride
(3-fluoropropene), a valuable reagent and building block in organic synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics. All data is presented in a structured format to facilitate easy

reference and comparison, complemented by detailed experimental protocols and a logical

workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules. For allyl fluoride, both ¹H and ¹³C NMR provide critical information regarding its

connectivity and the electronic environment of the nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectrum of allyl fluoride is characterized by complex splitting patterns due to

both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: ¹H NMR Spectroscopic Data for Allyl Fluoride
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Proton Assignment
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling
Constants (J) [Hz]

H-1a, H-1b (CH₂=) 5.25 - 5.45 m
Jgem, Jcis, Jtrans,

⁴JHF

H-2 (-CH=) 5.85 - 6.05 ddt
Jtrans, Jcis, ³JHH,

³JHF

H-3a, H-3b (-CH₂F) 4.95 - 5.15 dt ²JHF, ³JHH

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard

(e.g., TMS). Values can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is simplified by proton decoupling, but the key feature is the large one-

bond carbon-fluorine coupling constant (¹JCF).

Table 2: ¹³C NMR Spectroscopic Data for Allyl Fluoride

Carbon Assignment Chemical Shift (δ) [ppm]
C-F Coupling Constant
(JCF) [Hz]

C-1 (=CH₂) ~120 ²JCF ≈ 15-20

C-2 (=CH-) ~132 ³JCF ≈ 5-10

C-3 (-CH₂F) ~83 ¹JCF ≈ 165-175

Note: The large ¹JCF coupling is a characteristic feature for carbons directly bonded to fluorine.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule

through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Allyl Fluoride
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3080 =C-H stretch Medium

~2980 -C-H stretch (sp³) Medium

~1645 C=C stretch Medium

~1420 =CH₂ scissoring Strong

~1030 C-F stretch Strong

~940 =CH₂ wag (out-of-plane) Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for identification and structural elucidation. The following data

corresponds to electron ionization (EI) mass spectrometry.

Table 4: Major Fragments in the Mass Spectrum of Allyl Fluoride

m/z Proposed Fragment Relative Intensity (%)

60
[CH₂=CHCH₂F]⁺ (Molecular

Ion)
40

59 [M-H]⁺ 20

41 [C₃H₅]⁺ (Allyl Cation) 100

39 [C₃H₃]⁺ 65

33 [CH₂F]⁺ 15

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a sample suspected to be allyl fluoride.
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Caption: Logical workflow for the spectroscopic analysis of allyl fluoride.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for allyl fluoride,

which is a volatile liquid (boiling point: -10 °C).

NMR Spectroscopy
Sample Preparation:
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Cool a standard 5 mm NMR tube and a vial containing approximately 0.6 mL of deuterated

chloroform (CDCl₃) in an ice bath or cryo-cooler.

Using a pre-cooled syringe, carefully transfer a small amount (1-5 µL) of liquid allyl
fluoride into the cold CDCl₃.

Cap the NMR tube securely and gently invert to mix. It is crucial to keep the sample cold

to minimize evaporation.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Acquire a standard ¹H NMR spectrum. Due to the volatility, it is advisable to use a cooled

probe if available and to acquire the spectrum promptly.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be

necessary to obtain a good signal-to-noise ratio.

Data Processing:

Process the spectra using appropriate software.

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ

77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and measure the coupling constants. For the ¹³C

spectrum, identify the chemical shifts and measure the C-F coupling constants.

IR Spectroscopy (Gas Phase)
Sample Preparation:

Evacuate a gas-phase IR cell connected to a vacuum line.

Introduce a small partial pressure of allyl fluoride vapor into the IR cell.
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If necessary, backfill with an inert gas like nitrogen to bring the total pressure to

atmospheric pressure.

Data Acquisition:

Place the gas cell in the sample compartment of an FTIR spectrometer.

Acquire a background spectrum with an empty (or N₂-filled) cell.

Acquire the sample spectrum.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

generate the absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

Due to its volatility, allyl fluoride can be introduced into the mass spectrometer via a gas

inlet system or by direct injection of a headspace sample from a sealed vial.

For a gas inlet, a small amount of the vapor is allowed to leak into the ion source under

high vacuum.

Ionization and Analysis:

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)

to induce ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge (m/z) ratio.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.
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Identify the molecular ion peak (M⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to identify characteristic fragments, such as the loss of

a fluorine atom or the formation of the stable allyl cation.

To cite this document: BenchChem. [Spectroscopic data for allyl fluoride (NMR, IR, Mass
Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294484#spectroscopic-data-for-allyl-fluoride-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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